molecular formula C14H17N3 B12977001 (R)-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

(R)-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B12977001
M. Wt: 227.30 g/mol
InChI Key: LAKUHVDPKSNZTH-GFCCVEGCSA-N
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Description

®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indazole ring fused with a tetrahydroamine group and an o-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of o-tolyl hydrazine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation of o-tolyl hydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative.

Industrial Production Methods

On an industrial scale, the production of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is explored for its therapeutic potential. Its chiral nature and structural complexity make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its ability to facilitate enantioselective reactions is particularly valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-o-Tolyl-CBS-oxazaborolidine: A chiral catalyst used in asymmetric synthesis.

    ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazole: A structurally similar compound without the amine group.

Uniqueness

®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its unique combination of an indazole ring, a tetrahydroamine group, and an o-tolyl substituent. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

(4R)-1-(2-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H17N3/c1-10-5-2-3-7-13(10)17-14-8-4-6-12(15)11(14)9-16-17/h2-3,5,7,9,12H,4,6,8,15H2,1H3/t12-/m1/s1

InChI Key

LAKUHVDPKSNZTH-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C3=C(C=N2)[C@@H](CCC3)N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(CCC3)N

Origin of Product

United States

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